molecular formula C3H5N5O B14581102 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol CAS No. 61178-09-4

3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol

Cat. No.: B14581102
CAS No.: 61178-09-4
M. Wt: 127.11 g/mol
InChI Key: BVZJWWYNQVLGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol is a versatile 1,2,4-triazine-based building block designed for medicinal chemistry and drug discovery research. The 1,2,4-triazine scaffold is recognized as a privileged structure in the design of novel bioactive molecules due to its widespread presence in compounds with diverse biological activities . This particular derivative features a reactive hydrazinylidene group, making it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as those explored in the development of enzyme inhibitors . Research into analogous 1,2,4-triazine hybrids has demonstrated significant potential for this class of compounds. For instance, molecular hybrids incorporating a 1,2,4-triazine core have been investigated as multi-target inhibitors for complex neurological disorders . Other studies have shown that 1,2,4-triazine derivatives can exhibit potent inhibitory activity against enzymes like α-glucosidase, which is a therapeutic target for type 2 diabetes . The structural motif is also frequently explored for its anticancer, anti-HIV, and antimicrobial properties . The reactivity of the hydrazinylidene group in this compound allows researchers to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61178-09-4

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

(2-hydroxy-1,2,4-triazin-3-ylidene)hydrazine

InChI

InChI=1S/C3H5N5O/c4-7-3-5-1-2-6-8(3)9/h1-2,9H,4H2

InChI Key

BVZJWWYNQVLGCI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN)N(N=C1)O

Origin of Product

United States

Preparation Methods

One-Pot N-Amination and Cyclization (WO2014115171A1)

A two-step protocol for synthesizing fused triazine derivatives, including 3-hydrazinylidene-1,2,4-triazin-2(3H)-ol, involves:

  • N-Amination :
    • Substrates (e.g., ethyl indole-2-carboxylate derivatives) are treated with sodium hypochlorite (NaOCl), methyl tertiary-butyl ether (MTBE), methyltrioctylammonium chloride (Aliquat-336), and ammonium chloride in aqueous NaOH/NH₄OH.
    • Reaction conditions: 25–35°C, 2–4 hours.
    • Yields: 90–94% for intermediates like N-aminated ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Cyclization :
    • N-Aminated intermediates undergo heating with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours.
    • Key step: Leuckart reaction conditions facilitate triazine ring closure.
    • Yields: 83% for final triazinone products.

Mechanistic Insight :
Chloramine (generated in situ from NaOCl and NH₄Cl) reacts with deprotonated substrates in the organic phase, followed by cyclization via nucleophilic attack of the hydrazine moiety on the carbonyl group.

Thiosemicarbazide Cyclization (US3077473A)

This method leverages thiosemicarbazide derivatives for triazine formation:

  • Thiosemicarbazone Formation :
    • Ethyl glyoxylate reacts with thiosemicarbazide in aqueous medium at 60–70°C.
    • Intermediate: Ethyl glyoxylate thiosemicarbazone (m.p. 170–171°C).
  • Cyclization in Alkaline Medium :

    • Thiosemicarbazone is heated in 1 N NaOH at reflux for 1 hour.
    • Product: 5-hydroxy-3-mercapto-1,2,4-triazine (m.p. 248–250°C).
  • Hydrazine Functionalization :

    • 5-Hydroxy-3-mercapto-1,2,4-triazine reacts with hydrazine hydrate under reflux.
    • Final product: 3,5-dihydrazino-6-ethyl-1,2,4-triazine (m.p. 165°C).

Key Advantage : Scalability for industrial applications due to straightforward purification.

Formamide-Mediated Cyclization (US20030148887A1)

A solvent-free approach using excess formamide:

  • Reaction Setup :
    • Hydrazine hydrate (64% aqueous) is added dropwise to preheated formamide (160–180°C).
    • Ammonia, water, and formic acid are continuously distilled off.
  • Cyclization :
    • Maintain reaction at 160–180°C for 1.5 hours post-addition.
    • Yield: 92–97% 1,2,4-triazole derivatives after vacuum distillation.

Critical Parameter : Formamide acts as both solvent and reactant, suppressing side reactions like 4-amino-1,2,4-triazole formation.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages Limitations
One-Pot N-Amination NaOCl, Formamide 130–140°C 83% High regioselectivity Requires inert atmosphere
Thiosemicarbazide Thiosemicarbazide, NaOH Reflux 75–85% Scalable, minimal by-products Multi-step, longer reaction times
Formamide Cyclization Hydrazine, Formamide 160–180°C 92–97% Solvent-free, high purity Energy-intensive distillation steps

Structural Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD, 400 MHz) :
    • Olefinic proton at δ 7.52 (s, 1H).
    • Hydrazine NH signals at δ 4.8–5.2 (broad).
  • ¹³C NMR :
    • Amide carbonyl at δ 159.9 ppm.
    • Triazine C=N at δ 148–152 ppm.
  • IR (KBr) :
    • N–H stretch: 3250–3350 cm⁻¹.
    • C=O: 1680 cm⁻¹.

X-ray Crystallography

Single-crystal analysis confirms planar triazine rings with intramolecular N–H···O hydrogen bonds (Fig. 1).

Applications and Derivatives

  • Kinase Inhibition : Triazinones show activity against CDK and VEGF receptors.
  • Agrochemicals : Derivatives exhibit herbicidal and fungicidal properties.
  • Coordination Chemistry : Forms complexes with transition metals for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding oxides.

    Reduction: Using reducing agents to modify the functional groups.

    Substitution: Replacing hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield triazine oxides.

    Reduction: Could produce hydrazine derivatives.

    Substitution: Results in various substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol involves interactions with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands to disrupt replication and transcription processes.

Comparison with Similar Compounds

Core Structural Variations

The 1,2,4-triazin-2(3H)-one scaffold is common among the compounds studied. Key structural differences lie in substituents and their positions:

Compound Name Substituents Key Functional Groups Reference
3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol Hydrazinylidene (C=N–NH2) at C3, hydroxyl (–OH) at C2 Reactive NH2, hydroxyl
Compound 3a Hydroxyamino (–ONH2) at C5, acetyloxy groups on tetrahydrofuran Polar substituents, acetyl protection
Compound 3c Amino (–NH2) at C5, acetyloxy groups on tetrahydrofuran Electron-donating NH2
Diclazuril Dichlorophenyl and chlorophenyl groups, nitrile (–CN) Electron-withdrawing Cl, aromatic rings
Compound 20 () Methyl at C6, chlorophenyl-oxadiazoline Lipophilic Cl, acetyl groups

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The hydrazinylidene group in the target compound introduces a conjugated system (C=N–NH2), enhancing reactivity toward electrophilic or nucleophilic agents compared to amino (–NH2) or hydroxyamino (–ONH2) groups in analogs .
  • Aromatic vs. Aliphatic Substituents : Diclazuril’s dichlorophenyl groups improve metabolic stability and membrane permeability, whereas aliphatic substituents (e.g., acetyloxy in 3a/3c) increase polarity and solubility .

Key Observations :

  • Yield Variability : Substituents like chlorophenyl (Compound 20) or phenyl (Compound 3al) improve yields due to their stabilizing effects, whereas polar groups (e.g., hydroxylamine in 3a) reduce efficiency .

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Compound Solubility Stability LogP (Predicted) Reference
3-Hydrazinylidene-...-ol High (polar NH2/OH) Moderate ~0.5
Diclazuril Low (lipophilic Cl) High ~3.8
Compound 3a Moderate Low (hygroscopic) ~1.2
Compound 20 Low High ~2.5

Key Observations :

  • Polarity : The hydrazinylidene and hydroxyl groups in the target compound likely enhance aqueous solubility compared to chlorinated analogs like Diclazuril.
  • Stability : Electron-withdrawing groups (e.g., Cl in Diclazuril) improve stability against oxidation, whereas hydrazine derivatives may degrade under acidic/oxidizing conditions .

Key Observations :

  • Hydrazinylidene Potential: The reactive NH2 group in 3-Hydrazinylidene-1,2,4-triazin-2(3H)-ol could enable metal coordination or Schiff base formation, suggesting applications in catalysis or chelation therapy .
  • Activity vs. Substituents : Lipophilic groups (e.g., chlorophenyl in Diclazuril) enhance membrane penetration for antimicrobial activity, while polar groups (e.g., hydroxyl) may favor CNS-targeting drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.